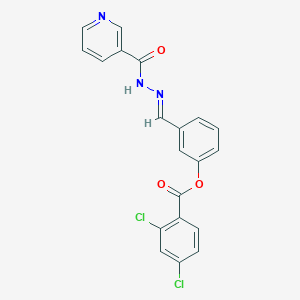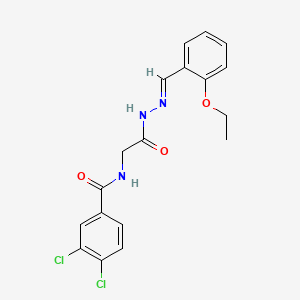
(3-(4-Chlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Chlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group and a tolyl group attached to a pyrazole ring, with a methanol group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Chlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reducing agents used in this synthesis include sodium borohydride and lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(4-Chlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-(4-Chlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (3-(4-Chlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-(tert-butyl)-4-chlorophenyl)methanol
- (2-Amino-5-chlorophenyl) (2-chlorophenyl)methanol
- (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol
Uniqueness
(3-(4-Chlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is unique due to its specific structural features, such as the combination of a chlorophenyl group and a tolyl group on a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
55432-10-5 |
|---|---|
Molekularformel |
C17H15ClN2O |
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
[3-(4-chlorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15ClN2O/c1-12-3-2-4-16(9-12)20-10-14(11-21)17(19-20)13-5-7-15(18)8-6-13/h2-10,21H,11H2,1H3 |
InChI-Schlüssel |
VSRNJNLNGPWIJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Benzyl-N-(tert-butyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B12026556.png)


![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12026573.png)
![3-(4-isobutylphenyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026574.png)
![2-((3Z)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12026577.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-4-{4-[(4-fluorobenzyl)oxy]benzoyl}-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026578.png)
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026584.png)
![2-({4-Allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12026585.png)
![3-methyl-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12026596.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12026599.png)

![2-iodo-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12026610.png)
